Cas no 162612-08-0 (5-Chloro-2,2'-bipyridine)

5-Chloro-2,2'-bipyridine 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2,2'-bipyridine

- 5-Chloro-2,2'-bipyridine,

- 5-CHLORO-2,2’-BIPYRIDINE

- 5-chloro-2-pyridin-2-ylpyridine

- 5-Chloro-2,2-bipyridine

- 2,2'-Bipyridine, 5-chloro-

- 162612-08-0

- DB-358826

- 2,2/'-Bipyridine, 5-chloro-

- MFCD11112154

- CS-0320852

- SCHEMBL197509

- 5-Chloro-2 pound not2'-bipyridine

- DS-16435

- DTXSID30451243

- C73122

- AKOS006307720

-

- MDL: MFCD11112154

- インチ: InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H

- InChIKey: LVLWWCDRDDNKHC-UHFFFAOYSA-N

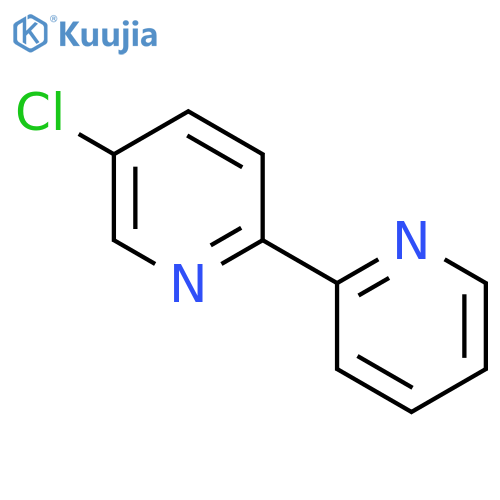

- ほほえんだ: C1=CC=NC(=C1)C2=NC=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 190.03000

- どういたいしつりょう: 190.0297759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 302.8±27.0 °C at 760 mmHg

- フラッシュポイント: 165.4±9.3 °C

- 屈折率: 1.594

- PSA: 25.78000

- LogP: 2.79700

5-Chloro-2,2'-bipyridine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:室温貯蔵

5-Chloro-2,2'-bipyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Chloro-2,2'-bipyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173273-5g |

5-chloro-2,2'-bipyridine |

162612-08-0 | 97% | 5g |

$1823 | 2022-06-12 | |

| Chemenu | CM173273-1g |

5-chloro-2,2'-bipyridine |

162612-08-0 | 97% | 1g |

$635 | 2021-08-05 | |

| Chemenu | CM173273-1g |

5-chloro-2,2'-bipyridine |

162612-08-0 | 97% | 1g |

$635 | 2022-06-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XB897-1g |

5-Chloro-2,2'-bipyridine |

162612-08-0 | 97% | 1g |

5708CNY | 2021-05-08 | |

| abcr | AB443727-1g |

5-Chloro-2,2'-bipyridine; . |

162612-08-0 | 1g |

€357.50 | 2024-04-19 | ||

| Ambeed | A166146-100mg |

5-Chloro-2,2'-bipyridine |

162612-08-0 | 97% | 100mg |

$22.0 | 2024-07-21 | |

| Aaron | AR00AKZ3-250mg |

2,2'-Bipyridine, 5-chloro- |

162612-08-0 | 97% | 250mg |

$44.00 | 2025-02-11 | |

| Ambeed | A166146-1g |

5-Chloro-2,2'-bipyridine |

162612-08-0 | 97% | 1g |

$204.0 | 2024-07-21 | |

| eNovation Chemicals LLC | Y0993951-5g |

5-chloro-2,2'-bipyridine |

162612-08-0 | 95% | 5g |

$550 | 2025-03-01 | |

| TRC | C365473-10mg |

5-Chloro-2,2'-bipyridine |

162612-08-0 | 10mg |

$ 50.00 | 2022-04-01 |

5-Chloro-2,2'-bipyridine 関連文献

-

Mitchell A. Klenner,Bo Zhang,Gianluca Ciancaleoni,James K. Howard,Helen E. Maynard-Casely,Jack K. Clegg,Massimiliano Massi,Benjamin H. Fraser,Giancarlo Pascali RSC Adv. 2020 10 8853

5-Chloro-2,2'-bipyridineに関する追加情報

Professional Introduction to 5-Chloro-2,2'-bipyridine (CAS No. 162612-08-0)

5-Chloro-2,2'-bipyridine, with the chemical formula C10H6N2Cl, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and materials science due to its versatile structural framework. This bipyridine derivative, identified by the CAS number 162612-08-0, features a chloro substituent at the 5-position of the pyridine ring, which imparts unique reactivity and binding properties. The compound’s dual nitrogen donor capability makes it an invaluable scaffold for coordination chemistry, particularly in the development of metal-organic frameworks (MOFs) and catalytic systems.

The structure of 5-Chloro-2,2'-bipyridine consists of two pyridine rings connected by a methylene bridge. The presence of the chloro group enhances its utility as a ligand in coordination chemistry by providing additional interaction sites for metal ions. This feature has been exploited in various applications, including the design of luminescent sensors and electrochemical catalysts. Recent studies have highlighted its role in constructing highly selective MOFs for gas storage and separation, leveraging its ability to form stable complexes with transition metals.

In pharmaceutical research, 5-Chloro-2,2'-bipyridine has emerged as a key intermediate in the synthesis of bioactive molecules. Its bipyridine core is a well-known motif in medicinal chemistry, often employed in the development of kinase inhibitors and antimicrobial agents. The chloro substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex drug candidates. For instance, derivatives of this compound have shown promise in targeting specific enzymes implicated in cancer and inflammatory diseases.

One of the most compelling aspects of 5-Chloro-2,2'-bipyridine is its application in photophysical studies. The bipyridine moiety can be incorporated into dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to its ability to exhibit strong fluorescence and phosphorescence properties when coordinated with certain metals. Researchers have demonstrated that complexes formed with iridium or platinum derivatives exhibit high quantum yields, making them suitable for optoelectronic devices. The chloro group also facilitates tuning of the emission wavelengths through ligand modification.

The synthesis of 5-Chloro-2,2'-bipyridine typically involves condensation reactions between 2-chloropyridine and acrylonitrile under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. For example, palladium-catalyzed cross-coupling reactions have been optimized to improve yields and reduce byproduct formation. These improvements align with broader trends in green chemistry aimed at minimizing environmental impact while maintaining high chemical purity.

In materials science, 5-Chloro-2,2'-bipyridine serves as a precursor for functional polymers and coatings. Its ability to form stable coordination bonds with metal ions allows for the creation of conductive polymers used in flexible electronics. Additionally, its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it valuable for high-performance composites. Such applications underscore the compound’s versatility beyond traditional pharmaceuticals.

The growing interest in 5-Chloro-2,2'-bipyridine is also driven by its role in bioimaging technologies. Metal complexes derived from this ligand have been developed as contrast agents for magnetic resonance imaging (MRI) due to their paramagnetic properties. The chloro group enables further functionalization to target specific biological tissues or pathogens, offering new opportunities for diagnostic tools. These developments highlight the compound’s potential in translational medicine.

Future research directions may explore novel applications of 5-Chloro-2,2'-bipyridine in sustainable chemistry. For instance, its use as a ligand in photocatalytic systems could contribute to efficient water splitting or carbon dioxide reduction processes. Such applications would align with global efforts to develop renewable energy solutions and mitigate climate change through chemical innovation.

In summary,5-Chloro-2,2'-bipyridine (CAS No. 162612-08-0) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and optoelectronics. Its unique structural features—particularly the chloro substituent—enhance its reactivity and binding capabilities, making it indispensable in modern chemical research. As synthetic methodologies continue to evolve and new applications emerge,5-Chloro-2,2'-bipyridine will undoubtedly remain at the forefront of scientific innovation.

162612-08-0 (5-Chloro-2,2'-bipyridine) 関連製品

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)

- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)

- 335193-70-9(BDP R6G NHS ester)

- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)

- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)

- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)

- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)